(2S,3R)-3-Methoxy-2-methylpyrrolidine hydrochloride
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Overview
Description
(2S,3R)-3-Methoxy-2-methylpyrrolidine hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Methoxy-2-methylpyrrolidine hydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often include specific temperatures, solvents, and reagents to optimize the yield and selectivity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . The use of continuous flow chemistry allows for better control over reaction parameters and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Methoxy-2-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
(2S,3R)-3-Methoxy-2-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,3R)-3-Methoxy-2-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity for these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-3-Methylglutamate
- (2S,3R)-2-Chloro-3-hydroxy ester
- (2S,3R)-H-Abu (3-N3)-OH hydrochloride
Uniqueness
(2S,3R)-3-Methoxy-2-methylpyrrolidine hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H14ClNO |
---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(2S,3R)-3-methoxy-2-methylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-6(8-2)3-4-7-5;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1 |
InChI Key |
IJWLSLFIEVUICU-RIHPBJNCSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](CCN1)OC.Cl |
Canonical SMILES |
CC1C(CCN1)OC.Cl |
Origin of Product |
United States |
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